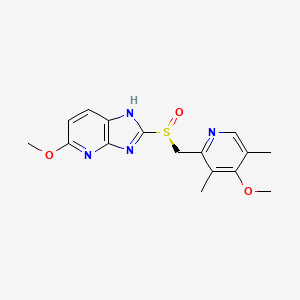

(S)-Tenatoprazole

Description

Gastric H+/K+-ATPase as a Central Target in Acid Secretion Research

The gastric hydrogen-potassium ATPase (H+/K+-ATPase), often referred to as the proton pump, is the primary enzyme responsible for the final step in gastric acid secretion. physiology.orgnih.govescholarship.org Located in the parietal cells of the stomach lining, this enzyme facilitates the exchange of intracellular hydrogen ions (H+) for extracellular potassium ions (K+). nih.govcapes.gov.br This process is the key mechanism for acidifying the stomach contents. capes.gov.br Consequently, the H+/K+-ATPase has become a central target for the development of drugs aimed at controlling acid-related conditions. physiology.orgnih.govescholarship.org By inhibiting this enzyme, the secretion of gastric acid can be effectively reduced, a principle that underlies the therapeutic approach for various acid-related disorders. nih.govwikipedia.org

Fundamental Mechanism of Action of Proton Pump Inhibitors (PPIs) as Prodrugs

Proton pump inhibitors are a class of drugs that function as prodrugs, meaning they are administered in an inactive form and require activation to exert their pharmacological effect. nih.govnih.govdkfz.de PPIs are weak bases that, after absorption, selectively accumulate in the acidic environment of the secretory canaliculi of gastric parietal cells. nih.gov The acidic conditions trigger a chemical conversion of the PPI into its active form, a tetracyclic sulfenamide (B3320178). nih.govwikipedia.org This active molecule then forms a covalent disulfide bond with specific cysteine residues on the H+/K+-ATPase enzyme. nih.govdrugbank.comontosight.ai This binding is irreversible and effectively inactivates the proton pump, thereby inhibiting gastric acid secretion. ontosight.aiontosight.ai The duration of this inhibition is longer than the plasma half-life of the drug because it depends on the synthesis of new H+/K+-ATPase enzymes. nih.govwikipedia.org

Structural and Stereochemical Uniqueness of (S)-Tenatoprazole within the PPI Class

This compound possesses a unique chemical structure that distinguishes it from many other proton pump inhibitors. While most PPIs, such as omeprazole (B731) and lansoprazole (B1674482), are based on a benzimidazole (B57391) core, tenatoprazole (B1683002) features an imidazopyridine ring system. wikidoc.orgsigmaaldrich.comwikipedia.org This structural difference contributes to its distinct pharmacological properties. sigmaaldrich.com

The chemical name for tenatoprazole is 5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-imidazo[4,5-b]pyridine. ontosight.aisigmaaldrich.com Like other PPIs, tenatoprazole is a sulfoxide (B87167), which means the sulfur atom in the sulfinyl bridge is a stereocenter. google.com This gives rise to two enantiomers, this compound and (R)-Tenatoprazole. google.com

| Feature | This compound | Other PPIs (e.g., Omeprazole) |

| Core Structure | Imidazopyridine wikidoc.orgsigmaaldrich.com | Benzimidazole wikipedia.org |

| Binding Sites on H+/K+-ATPase | Cys813 and Cys822 wikidoc.orgmedchemexpress.com | Varies (e.g., Omeprazole binds to Cys813 and Cys892) wikipedia.org |

| Stereochemistry | (S)-enantiomer of a sulfoxide google.comnih.gov | Racemic mixtures or single enantiomers (e.g., Esomeprazole is the S-enantiomer of omeprazole) |

Significance of Stereoisomerism in this compound Research

The stereochemistry of tenatoprazole is a critical aspect of its research profile. The two enantiomers, this compound and (R)-Tenatoprazole, exhibit different pharmacokinetic properties. wjgnet.com Research has shown that the (S)-enantiomer is metabolized more slowly than the (R)-enantiomer. wjgnet.com This slower metabolism of this compound leads to a longer mean residence time in the body and increased tissue exposure compared to the (R)-enantiomer. wjgnet.com

Furthermore, the pharmacokinetics of the (S)-enantiomer have been found to be more consistent and predictable, with less inter-subject variability than the (R)-enantiomer. wjgnet.com This stereoselective pharmacokinetic behavior is the primary reason for the differences in clinical efficacy observed between the pure enantiomer and the racemic mixture of tenatoprazole. wjgnet.com Studies have also indicated that the bioavailability of tenatoprazole can be significantly greater when administered as the this compound sodium salt hydrate (B1144303) compared to the free form, a difference attributed to their respective crystal structures and hydrophobic natures. wikidoc.orgnih.gov The focus on the (S)-isomer in research is driven by these potential pharmacokinetic advantages, which may translate to a more predictable and sustained inhibition of gastric acid secretion. wjgnet.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

705968-86-1 |

|---|---|

Molecular Formula |

C16H18N4O3S |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-imidazo[4,5-b]pyridine |

InChI |

InChI=1S/C16H18N4O3S/c1-9-7-17-12(10(2)14(9)23-4)8-24(21)16-18-11-5-6-13(22-3)19-15(11)20-16/h5-7H,8H2,1-4H3,(H,18,19,20)/t24-/m0/s1 |

InChI Key |

ZBFDAUIVDSSISP-DEOSSOPVSA-N |

Isomeric SMILES |

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C(N2)C=CC(=N3)OC |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=CC(=N3)OC |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies and Chiral Characterization of S Tenatoprazole

Approaches to Asymmetric Sulfoxidation in (S)-Tenatoprazole Synthesis

The key structural feature of this compound is the chiral sulfoxide (B87167) group. Therefore, the most direct and efficient synthetic strategies involve the asymmetric oxidation of the corresponding prochiral sulfide. Various metal-based and non-metal-based catalytic systems have been explored to achieve high enantioselectivity in this transformation.

Titanium-Catalyzed Asymmetric Oxidation using Chiral Ligands

Titanium-based catalysts, particularly those employing chiral ligands, have proven to be highly effective for the asymmetric sulfoxidation of sulfides to produce proton pump inhibitors. researchgate.net A modified Sharpless procedure, developed by Kagan, is a prominent method in this category. google.com This protocol typically involves an oxidizing agent like cumene (B47948) hydroperoxide in the presence of a titanium-diethyl tartrate catalyst. google.com

For the synthesis of this compound, a notable system utilizes a titanium complex with (+)-(1R, 2S)-cis-1-amino-2-indanol as the chiral ligand. metu.edu.trucc.ie This method, conducted in the polar aprotic solvent N-methyl-2-pyrrolidone (NMP), has demonstrated high yield (90%) and excellent enantioselectivity (>99% ee). ucc.ie Another approach employs D-(-)-diethyl tartrate and tetraisopropyl titanate as chiral reagents with cumene hydroperoxide as the oxidant in alkaline conditions. scientific.net The optimal conditions for this reaction were found to be a reaction time of 20 hours. scientific.net

Table 1: Titanium-Catalyzed Asymmetric Oxidation of Tenatoprazole (B1683002) Sulfide

| Chiral Ligand/Reagent | Oxidant | Solvent | Yield | Enantiomeric Excess (ee) | Reference |

| (+)-(1R, 2S)-cis-1-amino-2-indanol | - | N-methyl-2-pyrrolidone (NMP) | 90% | >99% | ucc.ie |

| D-(-)-diethyl tartrate / Tetraisopropyl titanate | Cumene hydroperoxide | - | - | - | scientific.net |

Vanadium-Catalyzed Asymmetric Sulfoxidation

Vanadium complexes have also been successfully employed as catalysts for the asymmetric synthesis of this compound. ucc.ietandfonline.com These systems often utilize chiral Schiff base ligands derived from substituted salicylic (B10762653) aldehydes and chiral amino alcohols. google.comgoogle.com The choice of ligand is crucial as it selectively directs the oxidation to the desired enantiomer. google.com

One effective method involves a vanadium-based catalyst combined with the ligand 2,4-di-tert-butyl-6-[1-(R-hydroxymethyl-2-methyl-propylimino)-methyl]-phenol. google.com This system, using an oxidizing agent like hydrogen peroxide, facilitates the formation of this compound with good purity and yield. google.comgoogle.com The reaction is typically carried out at a low temperature, between 0 and 10°C, to enhance enantioselectivity. google.com Bolm's vanadium-catalyzed asymmetric sulfoxidation method, using a catalyst formed from VO(acac)2 and a chiral Schiff base derivative, has been reported to yield this compound with an initial enantiomeric excess of 80%, which can be increased to 99% ee after two recrystallizations. whiterose.ac.uk

Table 2: Vanadium-Catalyzed Asymmetric Sulfoxidation for this compound

| Chiral Ligand | Catalyst | Initial ee | ee after Recrystallization | Reference |

| Chiral Schiff base derivative | VO(acac)2 | 80% | 99% | whiterose.ac.uk |

| 2,4-di-tert-butyl-6-[1-(R-hydroxymethyl-2-methyl-propylimino)-methyl]-phenol | Vanadium-based | - | - | google.com |

Tungsten-Mediated Synthesis Approaches

Tungsten-based catalysts have also been investigated for the asymmetric synthesis of this compound. One approach utilizes a (WO)3-cinchona alkaloid catalyst system. whiterose.ac.uk While this method has been employed for the synthesis of other chiral sulfoxides like (S)-Lansoprazole, its application to this compound resulted in good yield but only moderate enantioselectivity (75% yield, 41% ee). whiterose.ac.uk The immobilization of tungstate (B81510) ions on various supports is an area of ongoing research to improve catalyst activity and recyclability. researchgate.net

Development of Non-Metal Based Enantioselective Oxidation Methods

In addition to metal-based catalysts, non-metal-based methods for asymmetric sulfoxidation have been developed, offering alternatives that avoid potential metal contamination of the final product. metu.edu.tr Chiral oxaziridines are one class of non-metal reagents used for this purpose. ucc.ie Another approach involves the use of chiral N-chloramines, which can transfer chlorine to the sulfur atom, leading to the formation of enantioenriched sulfoxides. metu.edu.tr While promising, these methods often require further optimization to achieve the high levels of enantioselectivity seen with metal catalysts. metu.edu.tr

Enantiomeric Separation and Purification Techniques

For instances where the asymmetric synthesis does not yield enantiomerically pure this compound, or for the resolution of a racemic mixture, several separation and purification techniques are employed. google.com

Preparative column chromatography, particularly chiral chromatography or High-Performance Liquid Chromatography (HPLC), is a widely used method. google.comgoogle.com The principle behind chiral chromatography relies on the differential affinity of the enantiomers for a chiral stationary phase (CSP). google.com This difference in interaction leads to the separation of the enantiomers, allowing for the isolation of the desired (S)-enantiomer with high optical purity. google.com Supercritical Fluid Chromatography (SFC) is another effective technique for chiral separation, often offering faster separations and reduced solvent usage compared to HPLC. sciensage.info

Recrystallization is another crucial technique for enhancing enantiomeric purity. As seen in the vanadium-catalyzed synthesis, a product with an initial 80% ee could be enriched to 99% ee through recrystallization. whiterose.ac.uk This method is also used to purify the potassium salt of tenatoprazole, where recrystallization from ethanol (B145695) can significantly increase the optical purity. google.com

Methods for Determination of Enantiomeric Excess and Chiral Purity

Accurate determination of the enantiomeric excess (ee) and chiral purity of this compound is essential for quality control. heraldopenaccess.us Several analytical techniques are available for this purpose.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a primary method for determining the enantiomeric purity of tenatoprazole. nih.govscirp.org A vancomycin-bonded chiral stationary phase has been successfully used for the direct chiral separation of tenatoprazole enantiomers. nih.gov By optimizing parameters such as the mobile phase composition, pH, and column temperature, baseline separation of the enantiomers can be achieved, allowing for accurate quantification. nih.gov

Capillary Electrophoresis (CE) is another powerful technique for the enantioseparation of benzimidazoles, including tenatoprazole. nih.gov A dual chiral selector system, for instance, consisting of a copper(II)-L-histidine complex and hydroxypropyl-β-cyclodextrin, has been shown to effectively resolve the enantiomers. nih.gov This method can be validated to determine even small amounts of the R-(+)-enantiomer impurity in S-(-)-pantoprazole, a related proton pump inhibitor, demonstrating its high sensitivity and accuracy. nih.gov

Other spectroscopic methods can also be employed. Nuclear Magnetic Resonance (NMR) spectroscopy, using chiral shift reagents or chiral solvating agents, can differentiate between enantiomers. numberanalytics.comthieme-connect.de Polarimetry, which measures the optical rotation of a chiral compound, provides a direct measure of the enantiomeric purity, although it is generally less precise than chromatographic methods. numberanalytics.comthieme-connect.de The levorotatory (-) enantiomer of tenatoprazole has been confirmed to be the (S) configuration. google.com

Table 3: Analytical Methods for Chiral Purity Determination of Tenatoprazole

| Technique | Principle | Key Features | Reference |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Direct separation and quantification of enantiomers. nih.gov | nih.govscirp.org |

| Capillary Electrophoresis (CE) | Electrophoretic mobility differences in a chiral environment | High resolution and sensitivity, capable of detecting trace impurities. nih.gov | nih.gov |

| NMR Spectroscopy | Diastereomeric interactions with chiral auxiliaries | Provides structural information and can determine enantiomeric ratios. numberanalytics.com | numberanalytics.comthieme-connect.de |

| Polarimetry | Measurement of optical rotation | Direct but less precise method for determining enantiomeric purity. numberanalytics.com | numberanalytics.comthieme-connect.de |

Molecular and Biochemical Mechanisms of Gastric H+/k+ Atpase Inhibition by S Tenatoprazole

Acid Activation Pathways of (S)-Tenatoprazole Prodrug

This compound is administered as an inactive prodrug, which requires conversion into its active form within the acidic environment of the parietal cell's secretory canaliculus. researchgate.netglpbio.commedchemexpress.comnih.govresearchgate.net This activation process is a multi-step cascade initiated by acid.

Characterization of Protonation Steps and Spiro Intermediate Formation

The activation of this compound begins with protonation. Like other PPIs, it is a weak base that accumulates in the highly acidic compartments of the parietal cell. nih.govisciii.esrjptonline.org The molecule possesses multiple nitrogen atoms that can be protonated. acs.org The initial protonation occurs on the pyridine (B92270) ring, which facilitates the accumulation of the drug. nih.govisciii.es A second protonation step is necessary for the chemical rearrangement that leads to the active inhibitor. nih.govisciii.esijcrt.org

Density functional theory (DFT) calculations have shown that for tenatoprazole (B1683002), the proton transfer from the pyridyl nitrogen (PyNH+) to the benzimidazole (B57391) nitrogen (BzN(3)) is energetically favorable. acs.org This protonation activates the C-2 position of the benzimidazole moiety. nih.gov The nitrogen of the pyridine ring then acts as a nucleophile, attacking the electron-deficient C-2 carbon of the benzimidazole ring. researchgate.net This intramolecular reaction results in the formation of a transient spiro intermediate. acs.orgnih.govresearchgate.netnih.gov The formation of this spiro compound involves the joining of the two ring systems at a single quaternary carbon. nih.gov

Formation of Active Sulfenic Acid and Sulfenamide (B3320178) Species

The spiro intermediate is unstable and rapidly undergoes rearrangement to re-aromatize the benzimidazole ring. acs.orgresearchgate.net This rearrangement leads to the formation of the active species: a tetracyclic sulfenic acid. researchgate.netglpbio.commedchemexpress.comnih.govresearchgate.netacs.orgnih.gov The sulfenic acid is a highly reactive thiophilic reagent. nih.gov It can exist in equilibrium with its dehydrated form, the sulfenamide, which is also a thiophilic and active inhibitor. nih.govresearchgate.net These activated forms, the sulfenic acid and sulfenamide, are the molecules that ultimately interact with and inhibit the gastric H+/K+-ATPase. researchgate.netglpbio.commedchemexpress.comnih.govresearchgate.netnih.gov

Influence of Imidazopyridine Moiety on Acid Activation Kinetics

A key structural feature of this compound is its imidazopyridine ring, which replaces the benzimidazole moiety found in many other PPIs. wikidoc.orgwikipedia.orgnewdrugapprovals.org This structural difference significantly influences its acid activation kinetics. wikidoc.orgnih.gov The imidazopyridine moiety in tenatoprazole results in a lower pKa of the fused imidazole (B134444) nitrogen compared to the benzimidazole in other PPIs. wikipedia.org This leads to a slower rate of acid-catalyzed conversion to its active intermediates. isciii.eswikidoc.orgnih.gov The presence of an additional nitrogen atom in the imidazopyridine ring makes the acid activation process more complex compared to benzimidazole-type PPIs. acs.orgresearchgate.net

Comparative Analysis of Activation Rates with Other PPIs

The rate of acid activation is a critical factor that distinguishes different PPIs. The order of acid stability among several PPIs has been reported as tenatoprazole > pantoprazole (B1678409) > omeprazole (B731) > lansoprazole (B1674482) > rabeprazole. nih.govijcrt.orgnih.gov This indicates that tenatoprazole is activated more slowly than other common PPIs. researchgate.netwikidoc.orgnih.govdrugbank.comtypeset.ionih.gov The slower activation rate of tenatoprazole, similar to pantoprazole, is attributed to its chemical structure, particularly the imidazopyridine ring. isciii.esresearchgate.netdrugbank.comtypeset.ionih.gov This delayed activation allows the drug to penetrate deeper into the proton pump before it becomes fully activated. nih.govijcrt.org

Covalent Binding to Gastric H+/K+-ATPase Subunits

Once activated, the sulfenic acid or sulfenamide form of this compound covalently binds to the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion. researchgate.netglpbio.commedchemexpress.comnih.govresearchgate.netnih.govnewdrugapprovals.org This binding is irreversible and leads to the inhibition of the pump's activity. researchgate.net

Identification of Specific Cysteine Residues (Cys813, Cys822) Involved in Disulfide Bond Formation

The active form of this compound forms disulfide bonds with specific cysteine residues on the alpha-subunit of the H+/K+-ATPase that are accessible from the luminal side. researchgate.netglpbio.commedchemexpress.comnih.govresearchgate.netnih.govnewdrugapprovals.org Studies involving tryptic and thermolysin digestion of the labeled ATPase have identified the binding sites of tenatoprazole to be Cys813 and Cys822, located in the transmembrane 5/6 (TM5/6) region of the enzyme. researchgate.netglpbio.comnih.govchemsrc.com

The binding pattern of tenatoprazole to both Cys813 and Cys822 is shared with pantoprazole. researchgate.netnih.govijcrt.orgwikipedia.org This is in contrast to other PPIs like omeprazole, which primarily binds to Cys813 and Cys892, and lansoprazole, which binds to Cys813 and Cys321. researchgate.netnih.govijcrt.org The slower activation rate of tenatoprazole is thought to enable it to reach and react with Cys822, which is located deeper within the membrane domain. nih.govijcrt.orgnih.gov The binding to Cys822 is particularly significant as it results in a more sustained and irreversible inhibition, as this site is less accessible to reducing agents that can reverse the disulfide bond. researchgate.netnih.govwikidoc.orgnih.gov The decay of tenatoprazole binding has two components: a faster reversal from Cys813 (half-life of 3.9 hours) and a more stable, plateau phase of inhibition corresponding to the binding at Cys822. researchgate.netnih.govwikidoc.org

Table 1: Proton Pump Inhibitor Binding Sites on H+/K+-ATPase

| Proton Pump Inhibitor | Cysteine Binding Sites |

| This compound | Cys813, Cys822 researchgate.netglpbio.comnih.govnih.govijcrt.orgwikipedia.orgchemsrc.com |

| Omeprazole | Cys813, Cys892 researchgate.netnih.govijcrt.org |

| Lansoprazole | Cys813, Cys321 researchgate.netnih.govijcrt.org |

| Pantoprazole | Cys813, Cys822 researchgate.netnih.govijcrt.orgwikipedia.org |

| Rabeprazole | Cys813, Cys321, Cys892 wikipedia.org |

Stoichiometry of this compound Binding to the Catalytic Alpha-Subunit

This compound specifically targets the catalytic alpha-subunit of the H+/K+-ATPase. selleckchem.com In vitro studies have determined that the binding stoichiometry is approximately 2.6 nmol of tenatoprazole per milligram of the enzyme. chemsrc.comglpbio.comselleckchem.comresearchgate.netglpbio.com This binding stoichiometry is consistent for both the (R)- and (S)-enantiomers of tenatoprazole, resulting in 88% inhibition of the enzyme. selleckchem.com In vivo experiments have shown a maximum binding of 2.9 nmol of tenatoprazole per milligram of the enzyme, occurring 2 hours after intravenous administration. chemsrc.comglpbio.comresearchgate.netglpbio.com

The binding sites for tenatoprazole have been identified within the fifth and sixth transmembrane (TM5/6) region of the alpha-subunit, specifically at cysteine 813 (Cys813) and cysteine 822 (Cys822). glpbio.comselleckchem.comresearchgate.netglpbio.comnih.govnih.govijcrt.org The slower activation rate of tenatoprazole compared to other PPIs like omeprazole allows it to access and bind to Cys822, which is situated within the membrane domain. researchgate.netnih.gov This interaction contributes to a more profound and irreversible inhibition. nih.gov

Table 1: Stoichiometry and Binding Sites of this compound

| Parameter | Value | Reference |

|---|---|---|

| In Vitro Binding Stoichiometry | 2.6 nmol/mg of enzyme | chemsrc.comglpbio.comselleckchem.comresearchgate.netglpbio.com |

| In Vivo Maximum Binding | 2.9 nmol/mg of enzyme | chemsrc.comglpbio.comresearchgate.netglpbio.com |

| Binding Sites | Cysteine 813 and Cysteine 822 | glpbio.comselleckchem.comresearchgate.netglpbio.comnih.govnih.govijcrt.org |

Mechanistic Insights into Disulfide Complex Formation as the Rate-Determining Step

The inhibition of the gastric proton pump by this compound involves a series of steps, with the formation of the disulfide complex between the activated drug and the cysteine residues of the H+/K+-ATPase being a critical and rate-determining step. acs.orgresearchgate.net After the initial protonation and conversion to its active sulfenic acid form, the drug reacts with the sulfhydryl groups of the cysteine residues. acs.org

Computational studies using density functional theory (DFT) have provided insights into the energetics of this process. The activation free energy barrier for the formation of the disulfide complex (TS4) for tenatoprazole is calculated to be 47.0 kcal/mol relative to the preceding sulfenic acid intermediate. acs.orgacs.org Despite this significant energy barrier, the resulting disulfide complex is thermodynamically stable by 28.0 kcal/mol compared to the neutral tenatoprazole molecule. acs.orgacs.org This stability underscores the irreversible nature of the inhibition at specific sites. The formation of this covalent bond is the key event that inactivates the proton pump. acs.org

Stability and Reversibility of Enzyme Inhibition

The stability and reversibility of the inhibition of H+/K+-ATPase by this compound are key factors that determine its prolonged duration of action. researchgate.net

Kinetics of Decay of this compound Binding on H+/K+-ATPase

The decay of tenatoprazole's binding to the H+/K+-ATPase is characterized by a biphasic process. researchgate.net One component of this decay is relatively fast, with a half-life of 3.9 hours, which is attributed to the reversal of the disulfide bond at cysteine 813. researchgate.net The second component is a much slower, plateau phase. This sustained inhibition is a result of the binding at cysteine 822, which is less susceptible to reversal and reflects the turnover rate of the ATPase itself. researchgate.net This dual-component decay contributes to the long-lasting inhibitory effect of tenatoprazole.

Mechanisms Underlying Resistance to Reversal by Reducing Agents

The resistance of this compound's inhibitory effect to reversal by reducing agents like glutathione (B108866) is a direct consequence of its binding to specific cysteine residues. researchgate.netresearchgate.netnih.gov The disulfide bond formed at Cys813, which is located on the luminal side of the proton transporter, is accessible to reducing agents and can be reversed. humanjournals.com

In contrast, Cys822 is located deep within the sixth transmembrane segment of the ATPase. humanjournals.com This location is relatively inaccessible to reducing agents. humanjournals.com The slow activation of tenatoprazole allows it to reach and form a disulfide bond with Cys822. ijcrt.orgnih.gov This binding is largely irreversible because reducing agents cannot easily access the site to break the disulfide bond. researchgate.net This resistance to reversal by reducing agents at Cys822 is a key factor in the sustained and "truly irreversible" inhibition observed with tenatoprazole. researchgate.netnih.gov Studies comparing pantoprazole, which also binds to Cys822, with omeprazole, which binds to more accessible cysteines, have shown that glutathione can reverse a significant portion of omeprazole's inhibition but not that of pantoprazole, highlighting the importance of the binding site in the stability of inhibition. researchgate.netnih.gov

Pharmacokinetic Research and Metabolic Characterization of S Tenatoprazole

In Vitro Metabolic Pathway Elucidation

In vitro studies using human liver microsomes (HLMs) have been instrumental in mapping the metabolic conversion of (S)-Tenatoprazole. These investigations have led to the identification of both major and novel metabolites and have shed light on the enzymatic and non-enzymatic processes involved.

The metabolism of tenatoprazole (B1683002) in the human liver results in three primary metabolites: 5′-hydroxy tenatoprazole, tenatoprazole sulfide, and tenatoprazole sulfone. nih.govnih.gov These compounds represent the main products of the drug's biotransformation. The formation of these metabolites occurs through distinct pathways, primarily catalyzed by cytochrome P450 enzymes. nih.govnih.gov In studies with human liver microsomes, these three compounds, along with 5′-OH tenatoprazole sulfide and an uncharacterized monohydroxylated tenatoprazole, were observed as the key products formed in the presence of NADPH, a cofactor essential for many enzymatic reactions. nih.gov

Beyond the well-established major metabolites, further research into the metabolic fate of tenatoprazole sulfide has led to the discovery of a previously unreported major metabolite. nih.govnih.gov This novel compound has been identified as 1′-N-oxy-5′-hydroxytenatoprzole sulfide. nih.govnih.govresearchgate.net Its characterization expands the known metabolic pathway of tenatoprazole and highlights the complexity of its biotransformation, particularly concerning the fate of its sulfide metabolite. nih.govnih.gov

Cytochrome P450 Enzyme System Involvement

The cytochrome P450 (CYP) enzyme system, particularly isoforms CYP2C19 and CYP3A4, plays a pivotal role in the oxidative metabolism of tenatoprazole. nih.govnih.gov These enzymes are responsible for the formation of key metabolites and exhibit distinct specificities toward the drug molecule.

The metabolism of tenatoprazole is primarily handled by CYP2C19 and CYP3A4, with each enzyme catalyzing different reactions. nih.govnih.gov CYP2C19 preferentially catalyzes the hydroxylation of tenatoprazole at the C-5′ position to form 5′-hydroxy tenatoprazole. nih.govnih.govresearchgate.net On the other hand, CYP3A4 is mainly involved in the sulfoxidation reaction that produces tenatoprazole sulfone. nih.govnih.govresearchgate.net

There is a notable difference in how these enzymes handle the enantiomers of tenatoprazole. The (S)-isomer is metabolized approximately seven times more slowly than the (R)-isomer. nih.gov The metabolism of this compound is primarily conducted by CYP3A4, which provides a compensatory pathway if CYP2C19 activity is low or inhibited. nih.gov In contrast, the (R)-isomer is metabolized mainly by CYP2C19, with a smaller contribution from CYP3A4. nih.gov

| Enzyme | Metabolite Formed | kcat (min-1) | Km (μM) |

|---|---|---|---|

| CYP2C19 | 5′-OH tenatoprazole | 4.0 | 23 |

| CYP2C19 | 5′-OH tenatoprazole sulfide | 2.0 | 70 |

| CYP3A4 | Tenatoprazole sulfone | 2.7 | 4.0 (mM) |

Data derived from a 2022 study on tenatoprazole metabolism. nih.gov

Both CYP2C19 and CYP3A4 demonstrate distinct regioselective and stereospecific activities in the monooxygenation of tenatoprazole and its sulfide metabolite. nih.govnih.govresearchgate.net This specificity means that each enzyme targets a particular region of the substrate molecule (regioselectivity) and may act differently on its stereoisomers (stereospecificity). nih.gov For example, CYP2C19's preference for the C-5′ position for hydroxylation is a clear demonstration of its regioselectivity. nih.govresearchgate.net These distinct activities of CYP2C19 and CYP3A4 are fundamental to determining the metabolic profile and the relative concentrations of the different metabolites of tenatoprazole. nih.govnih.gov

Kinetic Parameters of CYP-Catalyzed Oxidation Reactions (kcat, Km)

The metabolism of tenatoprazole is primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP2C19 and CYP3A4 playing crucial roles in its oxidation. In-depth in vitro studies utilizing recombinant human P450 enzymes have been conducted to determine the kinetic parameters of these reactions, specifically the catalytic constant (kcat) and the Michaelis-Menten constant (Km).

For the hydroxylation of tenatoprazole to 5'-OH tenatoprazole, both CYP2C19 and CYP3A4 are involved, but they exhibit markedly different efficiencies. CYP2C19 demonstrates a high affinity for this reaction, with a Km value of 23 μM and a kcat of 4.0 min⁻¹. In contrast, while CYP3A4 has a higher kcat value of 6.3 min⁻¹, its affinity for the substrate is significantly lower, reflected in a much larger Km of 2.3 mM. nih.gov This indicates that CYP2C19 is the more efficient enzyme for 5'-OH tenatoprazole formation at therapeutic concentrations.

The formation of tenatoprazole sulfone is exclusively catalyzed by CYP3A4, with a kcat of 2.7 min⁻¹ and a Km of 4.0 mM. nih.gov CYP2C19 does not contribute to this metabolic pathway. nih.gov

Furthermore, the metabolism of tenatoprazole sulfide, a metabolite of tenatoprazole, back to the parent enantiomers is catalyzed by CYP3A4. The formation of this compound from tenatoprazole sulfide has a kcat of 2.7 min⁻¹ and a Km of 66 μM. nih.gov In comparison, the formation of the (R)-enantiomer is more efficient, with a kcat of 4.0 min⁻¹ and a Km of 59 μM. nih.gov

| Enzyme | Metabolic Reaction | kcat (min⁻¹) | Km (μM) |

|---|---|---|---|

| CYP2C19 | Tenatoprazole → 5'-OH Tenatoprazole | 4.0 | 23 |

| CYP3A4 | Tenatoprazole → 5'-OH Tenatoprazole | 6.3 | 2300 |

| CYP3A4 | Tenatoprazole → Tenatoprazole Sulfone | 2.7 | 4000 |

| CYP3A4 | Tenatoprazole Sulfide → this compound | 2.7 | 66 |

| CYP3A4 | Tenatoprazole Sulfide → (R)-Tenatoprazole | 4.0 | 59 |

Comparative Metabolic Profiles of (S)- and (R)-Enantiomers by Specific Cytochromes

The metabolism of tenatoprazole exhibits significant stereoselectivity, with the (S)- and (R)-enantiomers following different primary metabolic pathways. The (S)-isomer is metabolized by both CYP2C19 and CYP3A4, providing a dual route for its clearance. nih.gov In contrast, the (R)-isomer is predominantly metabolized by CYP2C19. nih.gov

This differential metabolism has a profound impact on the pharmacokinetic properties of the enantiomers. In vitro studies have demonstrated that the (S)-isomer of tenatoprazole is metabolized approximately seven times more slowly than the (R)-isomer. nih.gov This slower metabolism of the (S)-enantiomer contributes to its longer mean residence time in the body. nih.gov The involvement of CYP3A4 in the metabolism of this compound is significant, as this enzyme can compensate for any potential deficiency or inhibition of CYP2C19, which is known for its genetic polymorphism. nih.gov

Preclinical Pharmacokinetic Investigations in Animal Models

Prolonged Plasma Half-Life in Animal Studies and its Correlation with Duration of Inhibition

A hallmark of tenatoprazole's pharmacokinetic profile is its prolonged plasma half-life compared to other proton pump inhibitors. researchgate.net This characteristic has been consistently observed in various animal models and is directly linked to its extended duration of acid secretion inhibition. nih.govresearchgate.net

The extended plasma half-life of tenatoprazole is a key factor in its sustained pharmacodynamic effect. The longer the drug remains in circulation at therapeutic concentrations, the longer it can inhibit the gastric H+,K+-ATPase, leading to a more prolonged suppression of gastric acid. nih.gov

Enhanced Bioavailability of this compound Sodium Salt Hydrate (B1144303) Form

The formulation of this compound can significantly influence its oral bioavailability. Preclinical studies in dogs have demonstrated that the this compound sodium salt hydrate form exhibits a two-fold greater bioavailability compared to the free form. nih.govmedchemexpress.com

This enhanced bioavailability is attributed to differences in the crystal structure and hydrophobic nature of the two forms. nih.gov The sodium salt hydrate form likely possesses improved solubility and dissolution characteristics, leading to more efficient absorption from the gastrointestinal tract.

Pharmacokinetic studies in dogs have shown that the this compound sodium salt hydrate provides a higher maximum plasma concentration (Cmax) of 183 ng/mL and a larger area under the plasma concentration-time curve (AUC) of 822 ng*h/mL. selleckchem.com This indicates that a greater amount of the active substance reaches the systemic circulation, which can contribute to a more pronounced and sustained therapeutic effect.

| Parameter | Value |

|---|---|

| Cmax | 183 ng/mL |

| AUC | 822 ng*h/mL |

Preclinical Pharmacological Investigations of S Tenatoprazole Action

In Vitro Inhibitory Activity on Gastric H+/K+-ATPase

(S)-Tenatoprazole, a member of the proton pump inhibitor (PPI) class of drugs, exerts its acid-suppressing effects by targeting the gastric H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion. pfizermedicalinformation.com Preclinical in vitro studies have been crucial in characterizing the inhibitory potential of this compound on this proton pump.

Determination of IC50 Values and Relative Potency

The inhibitory potency of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. In vitro assays using hog gastric H+/K+-ATPase have shown that tenatoprazole (B1683002) has an IC50 value of 6.2 µM. medchemexpress.comcaymanchem.comglpbio.com Another study reports an IC50 of 3.2 µM for inhibiting proton transport. selleckchem.comadooq.comselleck.co.jp Like other PPIs, tenatoprazole is a prodrug that requires conversion to its active sulfenamide (B3320178) or sulfenic acid form in the acidic environment of the stimulated parietal cell's secretory canaliculus. medchemexpress.comglpbio.comresearchgate.net This active form then binds to cysteine residues on the H+/K+-ATPase, leading to the inhibition of acid secretion. medchemexpress.comglpbio.comresearchgate.net Tenatoprazole binds to the catalytic subunit of the gastric acid pump with a stoichiometry of 2.6 nmol per milligram of the enzyme. medchemexpress.comwikidoc.orgnih.gov

Comparative Inhibitory Potency with Other PPIs in In Vitro Systems

When compared to other established PPIs, tenatoprazole demonstrates a comparable in vitro inhibitory action on the proton pump. researchgate.net Studies have shown that tenatoprazole's inhibitory activity on hog gastric H+/K+-ATPase is nearly equivalent to that of omeprazole (B731), with IC50 values of 6.2 µM and 4.2 µM, respectively. medchemexpress.comglpbio.com Slower activation of tenatoprazole compared to other PPIs is associated with binding to a cysteine residue located deep within the membrane, making it resistant to reversal and contributing to a longer duration of action. scilit.com While most PPIs share a similar mechanism of action, differences in their chemical structure, such as tenatoprazole's imidazopyridine ring, can influence their activation rates and binding stability. wikidoc.orgscilit.com

Table 1: In Vitro Inhibitory Activity of Tenatoprazole and Comparator PPIs

| Compound | Target | IC50 Value (µM) | Source(s) |

| This compound | Hog Gastric H+/K+-ATPase | 6.2 | medchemexpress.comcaymanchem.comglpbio.com |

| This compound | Proton Transport | 3.2 | selleckchem.comadooq.comselleck.co.jp |

| Omeprazole | Hog Gastric H+/K+-ATPase | 4.2 | medchemexpress.comglpbio.com |

| Ilaprazole | H+/K+-ATPase | 6.0 | adooq.comselleck.co.jp |

| Pantoprazole (B1678409) | H+/K+-ATPase | 6.8 | selleck.co.jp |

In Vivo Studies on Gastric Acid Secretion in Animal Models

The in vitro findings on this compound's inhibitory activity have been further substantiated by in vivo studies in various animal models, which have demonstrated its potent antisecretory effects.

Dose-Dependent Inhibition of Basal Gastric Acid Secretion

In studies involving pylorus-ligated rats, a model for assessing basal gastric acid secretion, tenatoprazole exhibited a dose-dependent inhibitory effect. medchemexpress.comglpbio.com The effective dose required to reduce basal acid secretion by 50% (ED50) was determined to be 4.2 mg/kg when administered orally. medchemexpress.comglpbio.com Further in vivo studies in rats have confirmed the pharmacological activity of the (-) isomer of tenatoprazole, showing a significant increase in gastric pH and a decrease in gastric acidity compared to control groups. google.com

Suppression of Stimulated Gastric Acid Secretion by Various Agonists (e.g., Histamine, Carbachol, Tetragastrin)

This compound has also proven effective in suppressing gastric acid secretion stimulated by various secretagogues. In gastric fistula rats, intravenous administration of tenatoprazole at doses of 2.5 and 5 mg/kg inhibited acid secretion induced by histamine, carbachol, and tetragastrin. medchemexpress.comglpbio.com Similarly, in Heidenhain-pouch dogs, oral administration of TU-199 (tenatoprazole) dose-dependently suppressed gastric acid secretion stimulated by histamine, carbachol, and tetragastrin. researchgate.net These findings indicate that tenatoprazole's inhibitory action is independent of the specific pathway stimulating acid production. pfizermedicalinformation.com The antisecretory effects of tenatoprazole in these models were found to be 2 to 4 times more potent than those of omeprazole. researchgate.netwikipedia.org

Table 2: In Vivo Effects of this compound on Gastric Acid Secretion

| Animal Model | Secretion Type | Effect | Effective Dose | Source(s) |

| Pylorus-ligated rats | Basal | Dose-dependent inhibition | ED50 = 4.2 mg/kg (p.o.) | medchemexpress.comglpbio.com |

| Gastric fistula rats | Stimulated (Histamine, Carbachol, Tetragastrin) | Inhibition | 2.5 and 5 mg/kg (i.d.) | medchemexpress.comglpbio.com |

| Heidenhain-pouch dogs | Stimulated (Histamine, Carbachol, Tetragastrin) | Dose-dependent suppression | 0.1 - 0.8 mg/kg (p.o.) | researchgate.net |

| Rats | Basal | Increased pH, decreased acidity | Not specified | google.com |

Pharmacodynamic Modeling of Irreversible Effects on Gastric Acid Secretion in Animal Models

The interaction of PPIs like tenatoprazole with the H+/K+-ATPase is considered irreversible due to the formation of a covalent disulfide bond. jnmjournal.org Pharmacodynamic models have been developed to describe this irreversible effect. While specific models for this compound are not detailed in the provided search results, models for other PPIs like pantoprazole have been successfully developed and validated in rats. nih.gov These models help in understanding the relationship between drug exposure and the extent and duration of acid suppression. nih.gov The decay of tenatoprazole's binding to the gastric H+/K+-ATPase involves two components: a relatively fast reversal of binding at one cysteine residue (Cys813) and a more sustained inhibition due to binding at another (Cys822), which corresponds to the turnover of the ATPase enzyme. researchgate.netwikidoc.orgnih.gov This dual-component decay, combined with its long plasma half-life, is thought to contribute to the prolonged inhibition of acid secretion observed with tenatoprazole compared to other PPIs like omeprazole. researchgate.netwikidoc.orgnih.gov

Effect on Gastric Lesion Formation in Induced Animal Models

Investigations into tenatoprazole's efficacy have demonstrated its ability to prevent the formation of gastric lesions across multiple induced ulcer models in rats. These models include water-immersion restraint stress, pylorus ligation, and indomethacin-induced gastric lesions. google.com The (-)-enantiomer, or this compound, has been specifically noted for its role in promoting the healing of gastric lesions in animals. nih.gov

In a comparative study using an acetic acid-induced gastric ulcer model in rats, tenatoprazole was evaluated against a control group and other prazole compounds. The administration of tenatoprazole resulted in a noticeable reduction in the ulcer area, indicating a protective effect against chemically induced gastric damage. google.com

| Group | Number of Rats | Ulcer Area (mm²) (Mean ± s) |

|---|---|---|

| Control Group | 12 | 9.4 ± 4.1 |

| Tenatoprazole (High Dose) | 12 | 5.8 ± 3.6* |

| Tenatoprazole (Low Dose) | 12 | 7.6 ± 3.6 |

| Sodium Rabeprazole (High Dose) | 12 | 4.8 ± 3.1** |

| Sodium Rabeprazole (Low Dose) | 12 | 6.2 ± 3.5 |

*p < 0.05, **p < 0.01 compared with the control group.

Further studies in rats with indomethacin-induced gastric mucosal hemorrhage demonstrated that a related prazole compound had a marked protective effect, reducing hemorrhagic spots in a dose-dependent manner. google.com In ethanol-induced gastric ulcer models, another common method for assessing gastroprotective agents, proton pump inhibitors like pantoprazole have been shown to attenuate lesions in a dose-dependent fashion. nih.govdovepress.com The protective mechanisms in these models are often linked to the inhibition of gastric acid secretion, a primary function of PPIs like this compound. nih.govsci-hub.se

Computational and Theoretical Chemistry Studies of S Tenatoprazole

Density Functional Theory (DFT) Analysis of Acid Activation Mechanisms

Density Functional Theory (DFT) is a quantum-mechanical modeling method used to investigate the electronic structure of many-body systems. als-journal.com DFT calculations have been instrumental in unraveling the complex acid activation pathway of tenatoprazole (B1683002). acs.orgacs.org Unlike benzimidazole-based PPIs, the presence of an additional nitrogen atom in the imidazopyridine moiety of tenatoprazole introduces more complexity to its activation process. acs.orgacs.orgresearchgate.net

The activation mechanism involves two key protonation steps. researchgate.netescholarship.org The first protonation occurs at the pyridine (B92270) nitrogen, facilitating the drug's accumulation in the acidic environment of the parietal cell. escholarship.org The second, activating protonation is crucial for the subsequent chemical rearrangement. escholarship.org

DFT studies have mapped out the plausible reaction pathways and associated energetic barriers for tenatoprazole's activation. The process begins with protonation, followed by the formation of a spiro intermediate when the pyridyl nitrogen attacks the C-2 position of the benzimidazole (B57391) moiety. acs.org This intermediate then undergoes aromatization to form the active sulfenic acid. acs.orgacs.org This activated form is what ultimately reacts with the H+/K+-ATPase. acs.orgacs.org

The formation of the disulfide complex between the activated sulfenic acid and a cysteine residue of the proton pump is considered the rate-determining step in the inhibition process. acs.orgacs.orgresearchgate.net DFT calculations, using the M11L-SMDWater/6-31++G(d,p)//M062X/6-31++G(d,p) level of theory, have quantified the energetic hurdles of this pathway. acs.orgacs.org

The free-energy activation barrier for the formation of the disulfide complex (TS4) from the sulfenic acid intermediate is 47.0 kcal/mol. acs.orgacs.orgresearchgate.net

Once formed, the resulting disulfide complex is stable by 28.0 kcal/mol relative to the neutral tenatoprazole. acs.orgacs.orgresearchgate.net

| Parameter | Value (kcal/mol) | Description |

|---|---|---|

| Activation Free-Energy Barrier (TS4) | 47.0 | Energy required to transition from the sulfenic acid intermediate to the disulfide complex. acs.orgacs.orgresearchgate.net |

| Stability of Disulfide Complex | -28.0 | Energy difference indicating the stability of the final complex relative to the initial neutral drug. acs.orgacs.orgresearchgate.net |

The imidazopyridine ring's nitrogen atoms are central to the activation mechanism. acs.orgescholarship.org DFT calculations reveal that the initial steps of acid activation are more intricate for tenatoprazole compared to typical benzimidazole PPIs because of the multiple potential protonation sites. acs.org

Studies have examined the protonation of the three nitrogen atoms in the tenatoprazole structure: the pyridyl nitrogen (PyN) and two benzimidazole nitrogens (BzN(3) and BzN(4)). acs.org The proton transfer from the protonated pyridyl nitrogen (PyNH+) to the benzimidazole nitrogen at position 3 (BzN(3)) is a critical step. acs.orgacs.org This process is energetically favorable and leads to the formation of the BzN(3)H+ intermediate, which is a precursor to the active sulfenic acid. acs.orgacs.orgresearchgate.net In fact, the intramolecular proton transfer from PyNH+ to BzN(3) is a barrierless process. acs.org In contrast, the proton transfer from BzN(4)H+ is not considered a viable pathway for activation. acs.org

The calculated pKa values for the different nitrogen atoms further illuminate their roles in the protonation sequence. acs.orgescholarship.org

| Nitrogen Atom | Calculated pKa |

|---|---|

| PyN | 2.6 acs.org |

| BzN(3) | -2.4 acs.org |

| BzN(4) | 1.0 acs.org |

Molecular Docking and Binding Affinity Simulations with H+/K+-ATPase

Molecular docking and simulation studies are employed to predict and analyze the interaction between a ligand like tenatoprazole and its protein target, the gastric H+/K+-ATPase. nih.gov These computational techniques model the binding pose and affinity, providing a molecular-level view of the inhibition mechanism.

Tenatoprazole, once activated, forms a covalent disulfide bond with specific cysteine residues on the H+/K+-ATPase, leading to its irreversible inhibition. acs.orgresearchgate.netnih.gov Computational and experimental studies have identified that tenatoprazole binds to cysteines at positions 813 and 822 (Cys813 and Cys822) in the transmembrane domain (TM5/6 region) of the enzyme's alpha-subunit. nih.govnih.gov The binding to Cys822, which is located deeper within the membrane, is particularly significant as it confers resistance to reversal by reducing agents, contributing to a longer duration of acid inhibition. typeset.ionih.govnih.gov

Steered molecular dynamics simulations have been used to investigate the interaction with Cys813, showing that the center of mass (COM) separation between the inhibitor and the residue can be tracked over time to understand the stability of the interaction. acs.org These simulations suggest that other designed inhibitors may enjoy better noncovalent interactions with Cys813 compared to tenatoprazole. acs.org

To accurately model the complex chemical events occurring within a large biological system like an enzyme, hybrid quantum mechanics/molecular mechanics (QM/MM) methods are often used. researchgate.netencyclopedia.pub The ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method is a QM/MM approach that allows for a high-level quantum mechanical treatment of the reactive center (e.g., the ligand and key amino acid residues) while the rest of the protein is treated with a more computationally efficient molecular mechanics force field. acs.orgencyclopedia.pub

This approach has been applied to study the rate-determining step of H+/K+-ATPase inhibition by tenatoprazole. acs.org The calculations showed that the presence of the binding site residues significantly lowers the activation energy barrier for the formation of the disulfide bond by approximately 70-80 kcal/mol. acs.org It is important to note that direct comparison of the absolute free-energy activation barriers from these ONIOM calculations is approached with caution due to the approximations involved, such as the use of the universal force field (UFF). acs.org

Noncovalent Interaction (NCI) Analysis in Inhibitor-Enzyme Complexes

Noncovalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and steric repulsions, are crucial for the structure, function, and dynamics of biological systems, including inhibitor-enzyme complexes. nih.govrsc.org NCI analysis is a computational tool based on electron density and the reduced density gradient that allows for the visualization and characterization of these interactions. acs.orgresearchgate.net

In the context of tenatoprazole's interaction with H+/K+-ATPase, NCI plot analysis has been used to compare the transition state (TS4) of the disulfide bond formation with that of other inhibitors. acs.org The analysis is visualized using color-mapped isosurfaces where different colors represent different types of interactions. acs.org

Blue: Strong, attractive interactions like hydrogen bonds.

Green: Weak, delocalized interactions like van der Waals forces.

Red: Strong, repulsive interactions, such as steric clashes.

NCI analysis of the tenatoprazole transition state reveals that steric interaction is larger compared to some other designed inhibitors. acs.org This increased steric repulsion is presumed to contribute to the higher activation barrier observed for tenatoprazole in these computational models. acs.org

Structure Activity Relationship Sar and Rational Design of S Tenatoprazole Analogues

Elucidation of Structural Determinants for Inhibitory Activity and Pharmacokinetic Profile

The unique therapeutic profile of (S)-Tenatoprazole, particularly its prolonged duration of action, is a direct consequence of its distinct chemical architecture, which sets it apart from earlier benzimidazole-based PPIs. wikipedia.orgwho.int

A primary structural determinant is the replacement of the benzimidazole (B57391) moiety with an imidazo[4,5-b]pyridine ring. wikipedia.orgresearchgate.net This modification is chiefly responsible for the compound's slower metabolism, resulting in a significantly longer plasma half-life of approximately 7 to 8 hours, compared to the 1-1.5 hours typical for other PPIs. who.intacs.org This extended plasma residence time allows for more sustained inhibition of the gastric H+,K+-ATPase. wikipedia.org

The imidazopyridine nucleus also influences the compound's activation process. PPIs are prodrugs that require conversion in the acidic environment of the parietal cell to their active form, a sulfenic acid, which then covalently binds to the proton pump. wikidoc.orgnih.gov This activation involves two protonation steps, governed by two pKa values. While the first protonation (pKa1) facilitates the drug's accumulation in the acidic canaliculus, the second protonation (pKa2) is a key determinant of the activation rate. nih.govrjptonline.org The structure of tenatoprazole (B1683002) results in a marked reduction in its pKa2, leading to a slower rate of conversion to the active sulfenic acid compared to PPIs like omeprazole (B731). nih.gov Despite this slower activation, tenatoprazole exhibits the highest acidic stability among PPIs based on pKa values. researchgate.netresearchgate.net

Once activated, tenatoprazole inhibits the H+,K+-ATPase by forming disulfide bonds with specific cysteine residues on the enzyme's alpha-subunit. wikidoc.orgmedchemexpress.com Studies have identified these binding sites as Cys813 and Cys822, located in the transmembrane domain 5/6 (TM5/6) region of the enzyme. wikidoc.orgnih.govresearchgate.net The interaction with these two sites is not uniform; the decay of tenatoprazole binding involves two distinct components. One is a relatively rapid reversal of binding at cysteine 813 (half-life of 3.9 hours), while the other is a more stable, sustained inhibition corresponding to binding at cysteine 822. wikidoc.orgnih.gov

Furthermore, the stereochemistry and salt form of the molecule are crucial for its pharmacokinetic profile. The (S)-enantiomer, this compound, exhibits superior pharmacokinetics. nih.gov Specifically, the bioavailability of the this compound sodium salt hydrate (B1144303) form was found to be two-fold greater than the free form in dogs, a difference attributed to variations in their crystal structure and hydrophobicity. wikipedia.orgwikidoc.orgnih.gov

| Structural Feature | Functional Consequence | Source |

|---|---|---|

| Imidazo[4,5-b]pyridine Core | Slower metabolism, leading to a prolonged plasma half-life (~7 hours). | wikipedia.orgwho.intnih.gov |

| Reduced pKa2 Value | Slower rate of acid activation to the reactive sulfenic acid intermediate. | nih.govrjptonline.org |

| (S)-Enantiomer Sodium Salt Hydrate Form | Two-fold greater bioavailability compared to the free form, linked to crystal structure and hydrophobicity. | wikipedia.orgnih.gov |

| Sulfinylmethyl Bridge | Connects the imidazopyridine and pyridine (B92270) rings; the sulfur atom is central to the acid-activated rearrangement and covalent binding. | researchgate.net |

| Binding to Cys813 and Cys822 | Inhibition of the H+,K+-ATPase pump. Binding at Cys822 results in sustained inhibition. | wikidoc.orgnih.govresearchgate.net |

Design and Synthesis of Novel Imidazophosphorine Series as Potential PPIs

The prolonged acid suppression observed with tenatoprazole has inspired the rational design of new classes of potential PPIs aimed at further enhancing efficacy. acs.org One such endeavor involved the computational design of a novel series of inhibitors featuring an imidazophosphorine scaffold instead of the imidazopyridine or benzimidazole moieties. acs.orgacs.org

The primary motivation for this design was to create inhibitors that could potentially have an even longer plasma half-life and a more efficient acid activation process. acs.org Using Density Functional Theory (DFT) calculations, researchers explored the acid activation and disulfide complex formation mechanisms. acs.orgacs.org These computational studies suggested that the formation of the disulfide complex with the cysteine residue of the H+,K+-ATPase is a crucial, rate-determining step for a PPI's efficacy. acs.orgresearchgate.net

The results of these computational analyses indicated that the designed imidazophosphorine-type PPIs could be more effective in their acid activation process. acs.org Specifically, the calculations showed that the disulfide complex formation for the imidazophosphorine series is marginally more favorable than for the analogous imidazopyridine series. acs.org Certain designed inhibitors within this new series, such as inhibitor-3 and inhibitor-5, were predicted to have the lowest activation free-energy barriers for the rate-determining step, indicating a potentially easier formation of the crucial disulfide bond needed to inhibit the proton pump. acs.org

Exploration of Chemical Modifications for Enhanced Acid Activation and Disulfide Complex Formation

To improve upon existing PPIs, research has focused on chemical modifications designed to facilitate the key steps of acid activation and the subsequent formation of the inhibitory disulfide complex. acs.org The disulfide complex formation is considered a significant and rate-determining step in the acid inhibition pathway. acs.org

Inspired by tenatoprazole's efficacy, computational efforts have been extended to design new imidazopyridine-type inhibitors with the goal of making the disulfide complex formation energetically easier than it is for tenatoprazole itself. acs.org This involved creating analogues of other known PPIs (ilaprazole, lansoprazole (B1674482), and rabeprazole) but incorporating the imidazopyridine core characteristic of tenatoprazole. acs.org

DFT calculations on these novel designed inhibitors revealed promising characteristics. acs.org For instance, the activation free energy for disulfide formation was found to be significantly lower for these new molecules compared to tenatoprazole. acs.org At the same time, the thermodynamic stability of the resulting disulfide complexes was generally comparable to that of tenatoprazole. acs.org A lower activation energy barrier suggests a faster rate of inhibition once the drug is in the acidic environment of the parietal cell.

| Compound | Activation Free Energy (TS4) | Source |

|---|---|---|

| Tenatoprazole | 47.0 kcal/mol | acs.orgacs.org |

| Designed Inhibitor-3 (Imidazophosphorine series) | 35.8 kcal/mol | acs.org |

| Designed Inhibitor-5 (Imidazophosphorine series) | 35.9 kcal/mol | acs.org |

The free-energy activation barrier for tenatoprazole's disulfide complex formation is 47.0 kcal/mol. acs.org In contrast, newly designed inhibitors, such as inhibitor-3 and inhibitor-5 from the imidazophosphorine series, were shown through DFT calculations to possess significantly lower activation free-energy barriers of 35.8 and 35.9 kcal/mol, respectively. acs.org This substantial reduction in the energy barrier for the rate-determining step suggests that these modified compounds could form the inhibitory complex more readily, potentially leading to more efficient and rapid onset of acid suppression. acs.orgacs.org

Analytical and Bioanalytical Methodologies in S Tenatoprazole Research

Development of Quantitative Analytical Methods in Research Matrices (e.g., HPLC, UV-Vis Spectrophotometry)

High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis spectrophotometry is the cornerstone for the quantitative analysis of tenatoprazole (B1683002) in various research matrices, including plasma and pharmaceutical formulations. These methods are developed to be simple, sensitive, selective, and reproducible.

Researchers have established various reverse-phase HPLC (RP-HPLC) methods for the estimation of tenatoprazole. A common approach involves using a C18 column with a mobile phase typically consisting of a buffer (like phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (commonly acetonitrile (B52724) or methanol). researchgate.netsphinxsai.comscirp.org Detection is frequently performed at wavelengths ranging from 295 nm to 311 nm. nih.govwjpls.org

Method validation is a critical aspect, with studies demonstrating linearity over specific concentration ranges. For instance, in dog plasma, a linear range of 0.02-5.0 µg/mL was established, while in rat plasma, the range was 20-6000 ng/mL. nih.govnih.gov Validation parameters such as precision and accuracy are rigorously assessed to ensure the reliability of the method. Between-batch and within-batch precision for the assay in rat plasma were reported as 2.9-6.3% and 1.4-5.8%, respectively, with accuracies also falling within acceptable limits. nih.gov The limit of quantification (LOQ) is another crucial parameter, with a reported LOQ of 20 ng/mL in rat plasma, demonstrating the method's sensitivity. nih.gov

These validated HPLC-UV methods are sufficiently robust for application in pharmacokinetic studies, allowing for the accurate measurement of plasma concentrations over time. nih.govnih.gov

Table 1: Examples of HPLC Methods for Tenatoprazole Quantification

| Matrix | Column | Mobile Phase | Flow Rate | Detection Wavelength | Linearity Range | Retention Time | Reference |

|---|---|---|---|---|---|---|---|

| Rat Plasma | Reverse Phase C18 | Isocratic | - | 295 nm | 20-6000 ng/mL | - | nih.gov |

| Dog Plasma | Diamonsil C18 (150 x 4.6 mm, 5 µm) | 10 mM Phosphate Buffer (pH 4.7) : Acetonitrile (70:30, v/v) | - | 306 nm | 0.02-5.0 µg/mL | 7.1 min | nih.gov |

| Human Plasma | HiQ sil C18 (4.6 µm x 250 mm) | Acetonitrile : 0.01M Phosphate Buffer (pH 3.0) (40:60) | - | 307 nm | 0.1-5 µg/mL | 6.1 ± 0.21 min | sphinxsai.com |

| Bulk Drug / Tablets | C18 column | 10mM Phosphate Buffer (pH 2.4) : Acetonitrile (60:40 v/v) | 1 mL/min | 307 nm | 1-6 µg/mL | - | researchgate.net |

| Tablet Dosage Form | Inertsil C18 (150x4.6mm, 5µm) | Triethylamine Buffer : Acetonitrile (30:70) | 1.0 mL/min | 311 nm | - | 4.980 min | wjpls.org |

| Pharmaceutical Formulations | Kromasil C18 (250 mm × 4.6 mm, 5.0 μ) | Methanol : THF : Acetate Buffer (68:12:20 v/v), pH 6.0 | 1.0 mL/min | 307 nm | 0.5 - 160 µg/mL | - | scirp.orgsemanticscholar.org |

Chiral Chromatography for Enantiomeric Purity and Separation in Research

As tenatoprazole is a chiral molecule, existing as (S)- and (R)-enantiomers, methods to separate and quantify these stereoisomers are essential. The determination of enantiomeric purity is critical, as different enantiomers can exhibit distinct pharmacokinetic and pharmacodynamic properties. Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique used for this purpose.

The principle of chiral chromatography relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP). google.com Various CSPs have been successfully employed for the separation of tenatoprazole enantiomers. One such example is a vancomycin-bonded chiral stationary phase (Chirobiotic V). nih.gov Using this column, baseline separation of the enantiomers was achieved with a resolution of 1.68. nih.gov

The development of a chiral HPLC method involves optimizing several factors, including the composition of the mobile phase (buffer type, concentration, pH, and organic modifier), column temperature, and flow rate. nih.gov For the vancomycin-bonded column, a mobile phase of 0.02 mol/L ammonium (B1175870) acetate buffer (pH 6.0) and tetrahydrofuran (B95107) (93:7, v/v) at a flow rate of 0.5 mL/min was found to be effective. nih.gov The reproducibility of these methods is confirmed by low relative standard deviations (RSDs) for retention times and peak areas. nih.gov

Successful separation via chiral HPLC allows for the isolation of the individual enantiomers with high chiral purity, often exceeding 98.8%. google.com This is crucial for preclinical and clinical research focusing on the specific properties of (S)-tenatoprazole.

Table 2: Chiral HPLC Method for Tenatoprazole Enantiomer Separation

| Chiral Stationary Phase | Mobile Phase | Flow Rate | Temperature | Resolution | Outcome | Reference |

|---|---|---|---|---|---|---|

| Chirobiotic V (150 mm x 4.6 mm, 5 µm) | 0.02 mol/L Ammonium Acetate Buffer (pH 6.0) : Tetrahydrofuran (93:7, v/v) | 0.5 mL/min | 20 °C | 1.68 | Baseline separation of enantiomers | nih.gov |

| Chiralpak IA | Methyl tert-butylether : Ethyl acetate : Ethanol (B145695) : Diethylamine (60:40:5:0.1 v/v/v/v) | - | - | - | Isolation of (S)-enantiomer with >99% ee | nih.gov |

Spectroscopic Techniques for Metabolite Structural Elucidation (e.g., NMR, MS)

Understanding the metabolic pathways of this compound requires the identification and structural characterization of its metabolites. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical tools indispensable for this purpose. frontiersin.orgnih.gov

Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly with advanced techniques like tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (e.g., LC-QTOF-MS), is a primary method for metabolite profiling. nih.govresearchgate.net This approach provides crucial information, including retention times, molecular formulas from accurate mass measurements, and fragmentation patterns, which help in the initial identification of potential metabolites. nih.govresearchgate.net Studies have identified several tenatoprazole metabolites in human liver microsomes, such as 5′-hydroxy tenatoprazole, tenatoprazole sulfide, and tenatoprazole sulfone. nih.gov

While MS provides molecular weight and fragmentation data, it can be limited in its ability to definitively determine the exact molecular structure of a novel metabolite. frontiersin.org For unambiguous structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is often required. frontiersin.orgresearchgate.net After a metabolite is isolated, typically through preparative HPLC, its structure can be determined using various NMR experiments.

One-dimensional (1D) ¹H NMR and two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect (NOE) experiments, are employed. researchgate.netnumberanalytics.com For example, the structure of a major metabolite, 1-N-oxy-5'-hydroxytenatoprazole sulfide, was determined by analyzing its ¹H NMR spectrum and key NOE correlations. researchgate.net The combination of high-resolution MS for formula determination and detailed NMR analysis for mapping the precise arrangement of atoms provides a comprehensive and definitive characterization of metabolite structures. nih.govresearchgate.net

Table 3: Spectroscopic Techniques in Tenatoprazole Metabolite Research

| Technique | Application | Type of Information Provided | Key Findings | Reference |

|---|---|---|---|---|

| LC-QTOF-MS | Identification of metabolites in human liver microsomes. | Retention time, protonated mass, molecular formula, mass error. | Identified metabolites like 5′-OH tenatoprazole, tenatoprazole sulfide, and tenatoprazole sulfone. | nih.govresearchgate.net |

| ¹H NMR & NOE | Structural elucidation of an isolated major metabolite. | Chemical shifts, proton connectivity, spatial proximity of atoms. | Confirmed the structure of 1-N-oxy-5'-hydroxytenatoprazole sulfide. | researchgate.net |

| Tandem MS (MS/MS) | Structural characterization of metabolites. | Fragmentation patterns for structural analysis. | Used in conjunction with LC-MS to characterize various metabolites. | nih.gov |

Q & A

Q. What validated analytical methods are recommended for quantifying (S)-Tenatoprazole in stability studies?

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with photodiode array (PDA) detection is widely used. The optimized method employs a Kromasil C18 column (250 × 4.6 mm, 5 μm) with a mobile phase of methanol:tetrahydrofuran (THF):acetate buffer (68:12:20 v/v, pH 6.0) at 1.0 mL/min flow rate and 45°C column temperature . Detection is performed at 307 nm, validated for linearity (0.5–160 μg/mL), precision (RSD <2%), and accuracy (98–102%) .

Q. How should dissolution studies for enteric-coated this compound formulations be designed?

Use USP Apparatus II (paddle) at 50 rpm with 500 mL dissolution media. Simulate gastric (0.1N HCl, pH 1.2 for 2 hours) and intestinal (phosphate buffer, pH 6.8 for 45 minutes) conditions. Quantify drug release using the validated RP-HPLC method to ensure >85% dissolution within specified timeframes .

Q. What are the standard protocols for stress testing this compound under ICH guidelines?

Subject the drug to hydrolytic (acidic, neutral, and alkaline conditions), oxidative (3% H₂O₂), photolytic (UV light), and thermal stress. Degradation products are resolved using the RP-HPLC method. This compound shows significant degradation in acidic/neutral/oxidative conditions but remains stable in basic and solid states .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data between accelerated and long-term studies?

Perform kinetic modeling (e.g., Arrhenius equation) to extrapolate degradation rates. Validate results using forced degradation studies and orthogonal analytical techniques (e.g., LC-MS/MS) to identify degradation pathways . For example, oxidative degradation may produce sulfoxide derivatives, requiring MS confirmation .

Q. What experimental designs are optimal for comparing this compound’s pharmacokinetics with other PPIs?

Use crossover studies in animal models (e.g., rats/dogs) with serial blood sampling. Quantify plasma concentrations via validated HPLC methods . For example, this compound’s extended half-life (vs. omeprazole) can be assessed using non-compartmental analysis (NCA) and AUC comparisons .

Q. How should researchers handle variability in degradation product profiles across formulation batches?

Conduct multivariate analysis (e.g., PCA or PLS) to correlate excipient interactions (e.g., binder/disintegrant ratios) with degradation pathways. Use DOE (Design of Experiments) to optimize formulation robustness .

Methodological Challenges

Q. What strategies improve specificity in detecting this compound degradation products?

Employ gradient elution in HPLC to separate closely eluting peaks. Validate specificity via spiked placebo samples and spectral purity analysis (PDA) . For unresolved impurities, use LC-MS with high-resolution mass spectrometry (HRMS) .

Q. How can in vitro-in vivo correlations (IVIVC) be established for this compound formulations?

Develop Level A IVIVC by correlating dissolution profiles (in vitro) with pharmacokinetic parameters (e.g., Cmax, Tmax) from animal studies. Use deconvolution methods to validate predictability .

Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing contradictory efficacy data in preclinical models?

Apply mixed-effects models to account for inter-subject variability. Use equivalence testing (e.g., two one-sided t-tests) if comparing this compound with existing PPIs . Report effect sizes with 95% confidence intervals to contextualize significance .

Q. How should researchers document analytical method validation to meet ICH Q2(R1) standards?

Include specificity, linearity (R² >0.999), accuracy (recovery 98–102%), precision (intra-day/inter-day RSD <2%), LOD (0.1 μg/mL), and LOQ (0.5 μg/mL). Provide robustness data (e.g., ±10% mobile phase variation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.